molecular formula C14H20N4O4S B2739169 3-((7-isopentyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)propanoic acid CAS No. 313530-86-8

3-((7-isopentyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)propanoic acid

Cat. No.: B2739169
CAS No.: 313530-86-8
M. Wt: 340.4
InChI Key: QXCWGGHMZUIVRZ-UHFFFAOYSA-N
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Description

3-((7-isopentyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)propanoic acid is a useful research compound. Its molecular formula is C14H20N4O4S and its molecular weight is 340.4. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

Research on compounds with similar structural features often focuses on synthetic methods and chemical properties. For example, the preparative synthesis method for 3-(aminothiocarbonylthio)propanoic acids, which are intermediates in synthesizing biologically active compounds, demonstrates the interest in developing efficient synthetic routes for compounds with specific functional groups (Orlinskii, 1996).

Biological Activity and Therapeutic Potential

Although the requested compound's direct applications are not mentioned, related research sheds light on compounds with potential biological activity and therapeutic applications. For instance, oleanolic acid and its synthetic derivatives have been studied for their antiangiogenic and antitumor activities in rodent cancer models, highlighting the therapeutic potential of certain organic compounds in cancer treatment (Shanmugam et al., 2014).

Material Science and Engineering Applications

Compounds with specific structural features find applications in material science and engineering. The molecular engineering of organic sensitizers for solar cell applications, for instance, illustrates the role of organically synthesized compounds in improving the efficiency of renewable energy technologies (Kim et al., 2006).

Properties

IUPAC Name

3-[3-methyl-7-(3-methylbutyl)-2,6-dioxopurin-8-yl]sulfanylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N4O4S/c1-8(2)4-6-18-10-11(17(3)13(22)16-12(10)21)15-14(18)23-7-5-9(19)20/h8H,4-7H2,1-3H3,(H,19,20)(H,16,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXCWGGHMZUIVRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C2=C(N=C1SCCC(=O)O)N(C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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